Home > Products > Screening Compounds P81740 > Deruxtecan analog
Deruxtecan analog -

Deruxtecan analog

Catalog Number: EVT-8352990
CAS Number:
Molecular Formula: C52H56FN9O13
Molecular Weight: 1034.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Deruxtecan analog, specifically known as the compound derived from the exatecan derivative, is a significant development in the field of antibody-drug conjugates (ADCs). This compound is particularly notable for its application in targeted cancer therapies, leveraging the potent cytotoxic properties of topoisomerase I inhibitors. The compound is classified under ADCs due to its unique structure that combines an antibody with a cytotoxic drug through a stable linker. This enables selective targeting of cancer cells while minimizing damage to healthy tissues.

Source and Classification

Deruxtecan analog is classified as a topoisomerase I inhibitor, which is a type of chemotherapeutic agent that interferes with the enzyme responsible for DNA replication. The specific analog under consideration, often referred to as DS-8201a, is derived from a humanized anti-HER2 antibody conjugated with the exatecan payload. This classification positions it as part of a broader category of ADCs designed to enhance therapeutic efficacy against solid tumors expressing the HER2 receptor.

Synthesis Analysis

Methods and Technical Details

The synthesis of Deruxtecan analog involves several key steps:

  1. Conjugation: The process begins with the conjugation of a humanized anti-HER2 antibody with the exatecan derivative using a cleavable linker. This linker is crucial for ensuring that the drug is released within the target cells after internalization.
  2. Linker Design: The linker used in Deruxtecan analog is designed to be stable in circulation but cleavable once inside the target cells. This design helps to minimize systemic toxicity while ensuring effective drug delivery.
  3. Purification and Characterization: Following synthesis, the compound undergoes purification processes such as high-performance liquid chromatography to isolate the desired ADC product from by-products and unreacted materials .
Molecular Structure Analysis

Structure and Data

The molecular structure of Deruxtecan analog includes:

AntibodyLinkerPayload\text{Antibody}-\text{Linker}-\text{Payload}

The precise molecular formula and structural data can vary based on specific modifications made during synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing Deruxtecan analog include:

  1. Amide Coupling: This reaction forms the bond between the payload and the linker using an active carboxylic acid ester.
  2. Hydrolysis: The cleavable linker undergoes hydrolysis once inside target cells, releasing the cytotoxic payload.
  3. Stability Testing: Extensive testing is performed to ensure that both the linker and payload remain stable during circulation but can be effectively released in response to intracellular conditions .
Mechanism of Action

Process and Data

The mechanism of action for Deruxtecan analog involves:

  1. Targeting: The humanized anti-HER2 antibody binds specifically to HER2-expressing cancer cells.
  2. Internalization: Upon binding, the ADC is internalized through receptor-mediated endocytosis.
  3. Payload Release: Once inside, enzymatic cleavage of the linker occurs, releasing the topoisomerase I inhibitor which then induces DNA damage by stabilizing the enzyme-DNA complex, leading to apoptosis of cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Deruxtecan analog exhibits several key physical and chemical properties:

  • Molecular Weight: Typically ranges around 1000-2000 Da depending on modifications.
  • Solubility: Generally soluble in aqueous solutions due to its design for biological applications.
  • Stability: High stability in physiological conditions with controlled release characteristics upon reaching target tissues.

These properties are critical for ensuring effective therapeutic outcomes while minimizing side effects associated with traditional chemotherapeutics .

Applications

Scientific Uses

Deruxtecan analog has significant applications in oncology, particularly for:

  • Targeted Cancer Therapy: Specifically designed for treating HER2-positive cancers, including breast cancer and gastric cancer.
  • Research Applications: Used in preclinical studies to evaluate efficacy and safety profiles of ADCs against various cancer models.

In clinical settings, Deruxtecan analog represents a promising advancement in personalized medicine, providing targeted treatment options that enhance patient outcomes while reducing systemic toxicity associated with conventional chemotherapy .

Synthesis and Design of Deruxtecan Analogs

Linker Chemistry Strategies for Antibody-Drug Conjugate Construction

Linker chemistry is pivotal for balancing stability and payload release in Deruxtecan-based antibody-drug conjugates. The maleimide-GGFG peptide linker in Deruxtecan (MC-GGFG-DXd) enables traceless payload release via cathepsin-mediated cleavage while maintaining plasma stability [1] [5]. Recent innovations address limitations of classical linkers:

  • Chemical Trigger Optimization: Novel 1,2,4-trioxolane triggers enable ferrous iron-dependent cleavage, reducing off-target toxicity compared to traditional dipeptide linkers [2]. Cyclobutane-1,1-dicarboxamide (cBu) linkers improve cathepsin B selectivity over Val-Cit systems, suppressing off-target payload release by >75% with cathepsin B inhibitors [2].
  • Hydrophilicity Engineering: Hydrophobic drug-linkers like VC-PAB-exatecan cause aggregation. Phosphonamidate-PEG₂₄ linkers counteract this by providing aqueous solubility, enabling stable DAR8 conjugates without accelerated plasma clearance [4] [9].
  • Conjugation Stability: Ethynylphosphonamidates form stable thiol adducts, preventing retro-Michael reactions that plague maleimide linkers. These maintain >95% conjugate integrity after 120 hours in plasma [4] [9].

Table 1: Advanced Linker Chemistries for Deruxtecan Analogs

Linker TypeCleavage MechanismAdvantagesPayload Release Efficiency
Maleimide-GGFGCathepsin B/LClinical validation, bystander effect85-90% in tumor lysosomes
cBu-CitCathepsin B-selectiveReduced normal tissue toxicity75% inhibition with CatB inhibitor
Ethynylphosphonamidate-PEGThiol-specific conjugationNo retro-Michael reaction, DAR8 achievable>95% conjugate stability

Peptide-Based Cleavable Linker Systems in Deruxtecan Analogs

Peptide linkers enable tumor-specific payload release through protease-rich environments. The GGFG tetrapeptide in Deruxtecan undergoes lysosomal cathepsin cleavage, releasing DXd via self-immolative hemiaminal ether breakdown [5] [8]. Key advancements include:

  • Sequence Optimization: Triglycine (CX) linkers enhance solubility over dipeptides, while β-glucuronidase-cleavable linkers provide alternative enzyme specificity [2] [3]. cBu-Cit linkers demonstrate 3-fold higher tumor-to-plasma drug ratios than Val-Cit in xenograft models due to reduced normal tissue activation [2].
  • Self-Immolative Spacers: p-Aminobenzyl alcohol (PABA) derivatives facilitate traceless release. Hemiaminal ether spacers in Deruxtecan analogs release DXd without residual linker fragments, improving payload potency [5] [9].
  • Bystander Effect Engineering: Released DXd exhibits membrane permeability (logP = 1.8), enabling killing of antigen-negative neighboring cells. Peptide linkers with enhanced hydrophilicity (e.g., glycosylated GGFG) maintain this effect while reducing systemic diffusion [8] [9].

Table 2: Peptide Linker Performance in Preclinical Models

Linker SequenceEnzyme SpecificityPlasma Half-life (h)Tumor Payload Concentration (nM/g)
Val-CitCathepsins B/L/K4835
cBu-CitCathepsin B72110
GGFGCathepsin L/B9695
β-Glucuronideβ-Glucuronidase12060

Structural Optimization of Exatecan-Derived Payloads

Exatecan derivatives serve as TOP1-inhibiting payloads, with DXd (10-hydroxycamptothecin methyl-glycinate) being the benchmark. Structural modifications address lactone stability, potency, and hydrophobicity:

  • C-7 and C-10 Modifications: ZD06519 (FD1) incorporates hydrophilic C-10 substituents, reducing logD by 0.5 units versus DXd while maintaining ~1 nM cytotoxicity. C-7 electron-withdrawing groups stabilize the active lactone form, increasing intracellular lactone:carboxylate ratios from 1:9 to 3:7 at pH 7.4 [9].
  • Bystander Activity Enhancement: Fluorinated analogs like FD-1086 increase membrane permeability by 30% versus DXd, enhancing bystander killing in heterogeneous tumors without increasing systemic exposure [9].
  • Aggregation Mitigation: Polar C-20 modifications (e.g., glycolate in DXd) prevent hydrophobic aggregation in DAR8 conjugates. Novel camptothecins with tertiary amine side chains enable salt formation, improving conjugate solubility [4] [9].

Key Innovation: Phosphonamidate-PEG₂₄ linkers coupled with hydrophilic exatecan analogs enable DAR8 antibody-drug conjugates with <5% aggregates and antibody-like pharmacokinetics (t₁/₂ = 21 days in primates) [4] [9].

Bioconjugation Techniques for Site-Specific Deruxtecan Analog Integration

Controlled drug-antibody ratio (DAR) and conjugation site uniformity are critical for pharmacokinetic predictability:

  • Cysteine-Directed Conjugation: Ethynylphosphonamidate reagents enable rapid (<2 hours) cysteine conjugation with >95% selectivity. Unlike maleimides, they form hydrolysis-resistant vinyl-phosphonamidate adducts, maintaining DAR8 integrity for >21 days in vivo [4] [9]. Standardized kits facilitate controlled DAR4 conjugation via thiol-maleimide chemistry, requiring tris(2-carboxyethyl)phosphine reduction and desalting before Deruxtecan linker addition [5].
  • Hydrophobic Interaction Chromatography (HIC) Monitoring: Post-conjugation analysis via HIC-HPLC resolves DAR species using salt gradients. This confirms DAR homogeneity (<10% variance) and absence of unconjugated antibodies [5] [9].
  • Site-Specific Platforms: ThioBridge® technology targets interchain disulfides, generating homogeneous DAR4 conjugates without chain fragmentation. This maintains antigen-binding affinity (KD within 90% of native antibody) while enabling defined stoichiometry [7].

Table 3: Bioconjugation Method Comparison

TechniqueConjugation SiteReaction TimeDAR HomogeneityPlasma Stability
EthynylphosphonamidateCysteine (HC-A114)2 hoursDAR8 >95%>21 days
Maleimide-GGFGReduced cysteines16 hoursDAR4-8 mixture7-10 days
ThioBridge®Interchain disulfides4 hoursDAR4 >99%14 days

Properties

Product Name

Deruxtecan analog

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[1-[[2-[[2-[(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide

Molecular Formula

C52H56FN9O13

Molecular Weight

1034.1 g/mol

InChI

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)

InChI Key

WXNSCLIZKHLNSG-UHFFFAOYSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.